(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-trifluoromethoxyethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: 2-Trifluoromethoxyethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines. This allows for selective reactions to occur on other functional groups without interference from the amine group.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of these molecules, making them more effective in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The trifluoromethoxy group can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its unique chemical properties make it valuable in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Trifluoromethoxy-ethyl)-carbamic acid methyl ester
- (2-Trifluoromethoxy-ethyl)-carbamic acid ethyl ester
- (2-Trifluoromethoxy-ethyl)-carbamic acid isopropyl ester
Uniqueness
Compared to similar compounds, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester offers enhanced stability and reactivity due to the presence of the tert-butyl group. This makes it particularly useful in synthetic applications where stability under various conditions is required.
Properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(13)12-4-5-14-8(9,10)11/h4-5H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJYAZXNSDUIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201561 | |
Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208079-34-8 | |
Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208079-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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